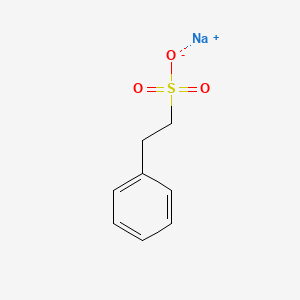
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a fluorine atom, and a benzyl group with two hydroxyl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzyl precursor, such as 2,6-dihydroxybenzaldehyde.
Amination: The amino group is introduced through reductive amination, using reagents like sodium cyanoborohydride.
Final Assembly: The final step involves coupling the fluorinated benzylamine with a suitable carboxylic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Implementing advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s efficacy and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-fluoropropanoic acid: Lacks the benzyl and hydroxyl groups, resulting in different chemical properties and applications.
2,6-Dihydroxybenzylamine:
3-Fluoro-4-hydroxyphenylalanine: Contains a similar fluorine and hydroxyl substitution pattern but differs in the amino acid backbone.
Uniqueness
2-Amino-2-(2,6-dihydroxybenzyl)-3-fluoropropanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both hydroxyl and fluorine substituents enhances its binding affinity and specificity in biochemical contexts, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12FNO4 |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-amino-2-[(2,6-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-7(13)2-1-3-8(6)14/h1-3,13-14H,4-5,12H2,(H,15,16) |
InChI Key |
GVOMDTJFTICANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CC(CF)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)



![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)



